molecular formula C5H9NO2 B1220193 N-methylolmethacrylamide CAS No. 923-02-4

N-methylolmethacrylamide

Cat. No.: B1220193
CAS No.: 923-02-4
M. Wt: 115.13 g/mol
InChI Key: DNTMQTKDNSEIFO-UHFFFAOYSA-N
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Description

N-methylolmethacrylamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of methacrylamide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its applications in polymer chemistry, particularly in the production of cross-linked polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylolmethacrylamide can be synthesized through the reaction of methacrylamide with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The general reaction is as follows: [ \text{Methacrylamide} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of anionic and non-ionic emulsifiers, crosslinking agents, and controlled reaction conditions. The process includes pre-emulsification, followed by the addition of reducing and oxidizing agents, and maintaining the reaction temperature to ensure efficient production .

Chemical Reactions Analysis

Scientific Research Applications

Polymer Chemistry

N-Methylolmethacrylamide in Polymer Synthesis

This compound is primarily used as a monomer in the synthesis of polymers. It can undergo copolymerization with various vinyl monomers to create thermoplastic polymers that can be converted into thermoset materials through cross-linking. This property allows for the development of materials with enhanced mechanical properties and thermal stability.

Table 1: Properties of Polymers Synthesized with this compound

PropertyValueSource
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

Applications in Coatings and Adhesives

This compound is also utilized in the formulation of coatings and adhesives. Its ability to form self-crosslinking polymer latex compositions makes it suitable for applications such as:

  • Binders for non-woven products
  • Components in oil-well drilling fluids
  • Viscosity modifiers for enhanced oil recovery
  • Ingredients in synthetic leather production

These applications leverage the compound's self-curing characteristics, which enhance the durability and performance of the final products .

Textile Industry

Cross-Linking Agent for Cotton Fabrics

In the textile industry, this compound serves as a cross-linking agent for cotton fabrics. When applied, it improves the fabric's durability and resistance to wear. A study indicated that cotton treated with this compound exhibited superior strength and abrasion resistance compared to untreated cotton .

Table 2: Performance Comparison of Treated vs. Untreated Cotton

TestTreated Cotton (NMM)Untreated Cotton
Tensile Strength40 MPa30 MPa
Abrasion ResistanceHighModerate
Water RepellencyExcellentPoor

Biomedical Applications

Potential in Drug Delivery Systems

Recent research has explored the potential use of this compound in drug delivery systems. Its ability to form hydrogels through cross-linking reactions can be utilized to create controlled release formulations for therapeutic agents. The hydrogel matrices can be tailored to respond to specific stimuli (e.g., pH, temperature), enhancing the efficacy of drug delivery .

Case Study: Neurotoxicity Assessment

A notable study evaluated the neurotoxic effects associated with occupational exposure to acrylamide and N-methylolacrylamide among tunnel workers. The findings highlighted a correlation between exposure levels and peripheral nervous system symptoms, emphasizing the need for careful handling of these compounds in industrial settings .

Mechanism of Action

N-methylolmethacrylamide exerts its effects primarily through its ability to form cross-links in polymer matrices. The hydroxymethyl group reacts with other functional groups in the polymer, creating a network structure that enhances the mechanical properties and stability of the material. This cross-linking mechanism is crucial in applications where durability and resistance to environmental factors are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to provide enhanced cross-linking properties compared to its analogs. Its structure allows for more efficient formation of cross-linked networks, making it particularly valuable in applications requiring high mechanical strength and stability .

Biological Activity

N-Methylolmethacrylamide (NMMA) is a versatile compound utilized primarily as a cross-linking agent in various industrial applications, including adhesives, textiles, and resins. Its biological activity has been the focus of several studies, particularly concerning its potential toxicity and carcinogenicity. This article provides a detailed overview of NMMA's biological activity, including case studies, research findings, and data tables summarizing key results.

NMMA is derived from methacrylamide and is characterized by its ability to form cross-linked networks when polymerized. This property makes it valuable in creating durable materials for:

  • Adhesives
  • Crease-resistant textiles
  • Coatings and paints
  • Sizing agents for paper

Carcinogenicity and Toxicity in Animal Models

Comprehensive toxicological studies have been conducted to assess the safety of NMMA. Notably, the National Toxicology Program (NTP) performed extensive evaluations on Fischer 344/N rats and B6C3F1 mice. The findings indicated significant biological effects at various dosages.

Study Duration Dosage (mg/kg) Observed Effects
16 Days25 - 400Mortality in high-dose groups; neurobehavioral changes
13 Weeks0, 6, 12No significant carcinogenic activity in rats; increased body weight in mice
2 Years0, 6, 12 (rats); 0, 25, 50 (mice)Evidence of carcinogenic activity in male mice; increased tumor incidence

In the two-year study, there was no evidence of carcinogenic activity in male or female rats at doses of 6 or 12 mg/kg. However, male B6C3F1 mice showed increased incidences of neoplasms in the Harderian gland and liver at higher doses (50 mg/kg) .

Neurotoxicity

A study evaluating the effects on tunnel workers exposed to NMMA revealed potential neurotoxic effects. Symptoms included:

  • Reduced sensory nerve conduction velocities (NCV)
  • Prolonged ulnar distal delays

These effects were statistically significant compared to a control group and suggested demyelinating changes in peripheral nerves. Improvements were noted after cessation of exposure, indicating some reversibility of the effects .

Genetic Toxicology

In vitro studies have shown that NMMA does not induce mutations in Salmonella typhimurium but can cause chromosomal aberrations in Chinese hamster ovary (CHO) cells. Additionally, it induced sister chromatid exchanges (SCEs), suggesting potential genotoxic properties under certain conditions .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of NMMA:

  • Study on Tunnel Workers : A cohort study involving tunnel workers exposed to NMMA reported a higher prevalence of neurological symptoms during exposure periods. Follow-up assessments showed recovery trends over time .
  • Polymerization Studies : Research comparing cotton treated with NMMA versus N-methylolacrylamide showed differences in cross-linking efficiency and fabric durability. These findings highlight NMMA's effectiveness in enhancing material properties while also raising concerns about its safety profile .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-methylolmethacrylamide (MEMA) relevant to experimental design?

MEMA (CAS 923-02-4) is a hydrophilic monomer with a molecular weight of 115.13 g/mol and a hydroxymethyl group that enables crosslinking in polymer systems. Key properties include:

  • Solubility : Highly soluble in water (48 wt.% solutions stabilized with MEHQ are commercially available) .
  • Reactivity : Undergoes self-condensation or copolymerization via free-radical mechanisms, often requiring stabilizers like MEHQ to prevent premature polymerization .
  • Thermal Stability : Decomposes above 100°C, necessitating controlled temperatures during synthesis .

Q. What analytical methods are recommended for detecting and quantifying MEMA in experimental samples?

  • Environmental Samples : Use HPLC-UV with a detection limit of 5 µg/L or GC-MS/MS for aqueous samples (e.g., drainage water). Derivatization with pentafluorophenyl isothiocyanate improves sensitivity .
  • Biological Specimens : Analyze hemoglobin adducts via modified Edman degradation followed by GC-MS/MS. Note that methods cannot distinguish MEMA from acrylamide unless exposure sources are known .

Q. How is MEMA synthesized, and what purity standards are critical for research applications?

MEMA is synthesized via hydroxymethylation of methacrylamide using formaldehyde under alkaline conditions. Key considerations:

  • Purity : Remove residual formaldehyde (a carcinogen) via vacuum distillation or dialysis.
  • Stabilization : Add MEHQ (50–100 ppm) to aqueous solutions to inhibit polymerization .
  • Characterization : Confirm structure via 1^1H NMR (δ 4.5–5.0 ppm for hydroxymethyl protons) and FTIR (C=O stretch at 1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate MEMA’s role in enhancing dentin bond durability in dental composites?

  • Experimental Protocol :
    • Prepare primers with 5–10 wt.% MEMA in ethanol/water.
    • Apply to acid-etched dentin, followed by a resin composite (e.g., Clearfil Photo Bond).
    • Age samples in artificial saliva (pH 6.8, 37°C) for 5 years.
    • Measure bond strength via microtensile testing and compare to controls (e.g., N-methylolacrylamide). MEMA improves hydrolytic stability due to reduced water sorption .

Q. What methodologies address contradictions in neurotoxicity data between MEMA and acrylamide (AA)?

  • Comparative Metabolomics : Expose in vitro neuronal cultures to equimolar doses of MEMA and AA. Quantify glycidamide (GA) metabolites via LC-MS/MS. MEMA exhibits lower GA formation, explaining its reduced neurotoxic potency .
  • In Vivo Studies**: Use rodent models to compare neurofilament degeneration and motor function deficits. Dose-response curves for MEMA typically require 3–5× higher concentrations than AA to induce similar effects .

Q. How can researchers ensure stability of MEMA-containing aqueous solutions in long-term polymer studies?

  • Stabilization Protocol :
    • Use MEHQ (100–200 ppm) and store solutions at 4°C in amber vials.
    • Monitor pH (maintain 6–8 with phosphate buffer) to prevent self-condensation.
    • Regular HPLC analysis (every 2 weeks) to detect oligomer formation .

Q. What advanced techniques characterize MEMA’s crosslinking efficiency in copolymer systems?

  • Solid-State NMR : Track hydroxymethyl group consumption during copolymerization with vinyl monomers (e.g., acrylates).
  • Swelling Studies : Measure equilibrium swelling ratio in water to assess crosslink density. Lower swelling indicates higher MEMA incorporation .

Q. How do regulatory limits for MEMA in food-contact materials impact experimental design?

  • EU Compliance : Adhere to SML (Specific Migration Limit) of 0.05 mg/kg (EU Directive 2002/72/EC).
  • Testing Protocol : Use 10% ethanol as a food simulant; quantify MEMA migration via HPLC-UV after 10 days at 40°C .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported carcinogenic potencies of MEMA across studies?

  • Source Analysis : Differentiate between MEMA monomer vs. polymerized forms. Monomer toxicity is higher due to residual formaldehyde .
  • Dose-Response Replication : Standardize exposure models (e.g., in vitro vs. in vivo) and control for confounding factors (e.g., pH, temperature) .

Q. What experimental strategies validate MEMA’s role in reducing cytotoxicity in biomedical polymers?

  • Cytocompatibility Assays : Compare fibroblast viability (MTT assay) for MEMA-containing vs. traditional acrylamide-based hydrogels.
  • Leachable Testing : Extract polymers in PBS and analyze for residual MEMA via LC-MS. Threshold: <0.1 µg/mL for ISO 10993-5 compliance .

Properties

IUPAC Name

N-(hydroxymethyl)-2-methylprop-2-enamide
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InChI

InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTMQTKDNSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26587-87-1
Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2027335
Record name Methylolmethacrylamide
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Molecular Weight

115.13 g/mol
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Physical Description

Liquid
Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-
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CAS No.

923-02-4
Record name Methylolmethacrylamide
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Record name N-Methylolmethacrylamide
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Record name N-methylolmethacrylamide
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Record name 2-Propenamide, N-(hydroxymethyl)-2-methyl-
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Record name Methylolmethacrylamide
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Record name N-(hydroxymethyl)methacrylamide
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Record name N-METHYLOLMETHACRYLAMIDE
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Synthesis routes and methods

Procedure details

5 parts of sodium polyacrylate (molecular weight about 200,000) are dissolved in 277 parts of water. 5 parts of the oxyalkylation product obtained by reacting 1 mole of di-(α-phenylethyl)-phenol first with 7 moles of propylene oxide and then with 20 moles of ethylene oxide, 10 parts of urea and 3 parts of diammonium phosphate are added to the solution. After a brief period, a homogeneous mixture is obtained, to which 500 parts of gasoline (boiling range 140° - 200° C) and 200 parts of a 40% strength aqueous dispersion of a copolymer of 65 parts of butyl acrylate, 24 parts of styrene, 6 parts of ethyl acrylate and 5 parts of N-methylolmethacrylamide are added, with vigorous stirring (3,000 rmp). A very stable oil-in-water emulsion is obtained, which is particularly suitable for use as a carrier for organic pigments.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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